A Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-nitropyridine
A Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-nitropyridine
Senior Application Scientist Note: This guide focuses on 2-Chloro-3-nitropyridine (CAS No. 5470-18-8), as extensive scientific data and literature are available for this compound. The structural isomer, 2-Chloro-3-nitropyrazine, is significantly less documented. The principles of reactivity discussed herein, driven by the electronic interplay of a halogen, a nitro group, and ring nitrogens, provide a strong foundational understanding applicable to related electron-deficient heterocycles.
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs) and novel pesticides.[1][2][3]
The utility of this compound stems from a unique convergence of structural features: an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and a strategically positioned chlorine atom that functions as an excellent leaving group.[4] This electronic arrangement renders the molecule highly susceptible to specific chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr), enabling the facile introduction of diverse functional groups.[4][5] This guide provides an in-depth exploration of its chemical properties, reactivity, and proven applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount in chemical synthesis. The key properties of 2-Chloro-3-nitropyridine are summarized below.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5470-18-8 | [6][7] |
| Molecular Formula | C₅H₃ClN₂O₂ | [6][7] |
| Molecular Weight | 158.54 g/mol | [6][7] |
| Appearance | Yellow crystalline powder | [2][6][8] |
| Melting Point | 100-103 °C | [5][7][8] |
| Solubility | Insoluble or sparingly soluble in water.[2][5] | [2][5] |
| Storage | Store in a dark, dry place at room temperature.[5] | [5] |
Spectroscopic Signature
Spectroscopic data is critical for confirming the identity and purity of 2-Chloro-3-nitropyridine. Key spectral features are available from various databases.
-
¹H NMR: The proton NMR spectrum typically shows distinct signals for the three protons on the pyridine ring.[9]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the five unique carbon environments within the molecule.[9]
-
Mass Spectrometry: Provides the molecular ion peak confirming the compound's mass.[9]
-
IR Spectroscopy: Shows characteristic peaks for the C-Cl, C=N, and N-O (nitro group) stretches.[9]
Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-3-nitropyridine is dominated by the electronic deficiency of the pyridine ring, which is significantly amplified by the inductive and resonance effects of the C3-nitro group. This makes the C2 position, bearing the chlorine atom, highly electrophilic and primed for nucleophilic attack.
The Predominance of Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for 2-Chloro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The chlorine at the C2 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the adjacent nitro group and the ring nitrogen.[4][10]
This reactivity allows for the straightforward introduction of a wide array of nucleophiles, including:
-
Amines (Primary and Secondary): Reaction with various amines is one of the most common applications, leading to the formation of 2-amino-3-nitropyridine derivatives.[4][5] These products are often key intermediates in the synthesis of biologically active compounds.[1]
-
Alcohols and Thiols: Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively.[1]
Caption: General SNAr mechanism on 2-Chloro-3-nitropyridine.
Reduction of the Nitro Group
The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides another critical functional handle for further derivatization, opening pathways to a different class of substituted pyridines. This two-step sequence (SNAr followed by nitro reduction) is a powerful strategy in medicinal chemistry.
Experimental Protocols
The following protocols are representative examples of the synthesis and application of 2-Chloro-3-nitropyridine.
Synthesis of 2-Chloro-3-nitropyridine
A common laboratory-scale synthesis involves the chlorination of a suitable precursor.[5][8]
Materials:
-
N-alkyl-3-nitro-2-pyridone
-
Chlorinating agent (e.g., triphosgene)
-
Aqueous base (e.g., NaOH, K₂CO₃)[11]
Procedure:
-
In a reaction vessel, dissolve N-alkyl-3-nitro-2-pyridone with heating and stirring.[11]
-
Slowly add the chlorinating agent (e.g., triphosgene) while maintaining the temperature between 90-130 °C.[11] The reaction mass should remain liquid.
-
After the addition is complete, continue to stir the reaction mixture for a specified time, monitoring progress by TLC.
-
Upon completion, carefully add an aqueous base solution to neutralize the reaction mixture.[11]
-
The product, 2-chloro-3-nitropyridine, can be isolated via wet distillation or extraction.[11]
-
Further purification is achieved by silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) or sublimation.[5][8] A yield of approximately 58% can be expected after purification.[8]
Protocol: SNAr Reaction with a Primary Amine
This protocol details a typical nucleophilic substitution reaction.[4]
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Primary aliphatic amine (e.g., benzylamine) (1.0-1.2 eq)
-
Isopropanol (IPA) and Deionized water (1:1 mixture)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-3-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.[4]
-
Add the primary amine (1.0-1.2 equivalents) to the solution at room temperature with stirring.[4]
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.[4]
-
Once complete, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (e.g., 2 x 25 mL).[4]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purify the product by silica gel column chromatography if necessary.
Caption: Workflow for a typical SNAr reaction and purification.
Safety and Handling
2-Chloro-3-nitropyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[12][13]
-
GHS Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][14]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[12][13] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12][13] Do not breathe dust.[12] Wash hands thoroughly after handling.[15] Keep away from incompatible materials such as strong oxidizing agents.[13][14]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth.[12]
-
If on Skin: Wash off immediately with plenty of soap and water.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][15]
-
If Inhaled: Move person into fresh air.[12]
-
Conclusion
2-Chloro-3-nitropyridine is a powerful and versatile chemical intermediate whose value is firmly established in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and efficient platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.
References
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PubChem - NIH. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613.[Link]
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Cheméo. Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8).[Link]
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Fine Chemicals and Pharmaceutical Intermediates Blog. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.[Link]
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Pharmaceutical Intermediates Blog. The Role of Nitropyridines in Pharmaceutical Development.[Link]
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Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[Link]
- Google Patents.CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
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